molecular formula C14H12N2O4 B146031 3-((2-Aminoethyl)carbamoyl)psoralen CAS No. 138488-46-7

3-((2-Aminoethyl)carbamoyl)psoralen

Cat. No. B146031
M. Wt: 272.26 g/mol
InChI Key: FFJJCBRZBFYGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Aminoethyl)carbamoyl)psoralen, also known as AET-PS, is a psoralen derivative that has gained significant attention in recent years due to its potential applications in scientific research. Psoralens are a class of compounds that are widely used in photobiology and photochemistry due to their ability to intercalate into DNA and form covalent bonds upon exposure to UV light. AET-PS is a modified psoralen that has been shown to exhibit unique properties that make it a promising tool for a wide range of applications.

Mechanism Of Action

The mechanism of action of 3-((2-Aminoethyl)carbamoyl)psoralen involves the formation of covalent bonds between the psoralen molecule and the DNA or RNA molecule upon exposure to UV light. This results in the crosslinking of the two molecules, which can lead to changes in their structure and function.

Biochemical And Physiological Effects

3-((2-Aminoethyl)carbamoyl)psoralen has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of DNA polymerases, which are enzymes that are involved in DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-((2-Aminoethyl)carbamoyl)psoralen in lab experiments is its ability to crosslink nucleic acids in a controlled manner. This allows researchers to investigate the structure and function of these molecules in a way that would not be possible otherwise. However, there are also some limitations to using 3-((2-Aminoethyl)carbamoyl)psoralen. For example, it can be difficult to control the extent of crosslinking, which can lead to unwanted effects. Additionally, the use of UV light can be damaging to cells and can lead to the formation of reactive oxygen species.

Future Directions

There are a number of potential future directions for research involving 3-((2-Aminoethyl)carbamoyl)psoralen. One area of interest is the development of new methods for controlling the extent of crosslinking. This could involve the use of different wavelengths of light or the development of new psoralen derivatives with different properties. Another area of interest is the use of 3-((2-Aminoethyl)carbamoyl)psoralen in the study of RNA molecules, which are increasingly recognized as important targets for drug development. Finally, there is potential for the use of 3-((2-Aminoethyl)carbamoyl)psoralen in the development of new diagnostic tools for diseases such as cancer, where changes in nucleic acid structure and function are often observed.

Synthesis Methods

The synthesis of 3-((2-Aminoethyl)carbamoyl)psoralen involves the reaction of psoralen with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is usually purified by recrystallization.

Scientific Research Applications

3-((2-Aminoethyl)carbamoyl)psoralen has been used in a variety of scientific research applications due to its ability to crosslink DNA and RNA molecules upon exposure to UV light. This property has been exploited in a number of studies to investigate the structure and function of nucleic acids. For example, 3-((2-Aminoethyl)carbamoyl)psoralen has been used to study the conformational changes that occur in RNA molecules during transcription. It has also been used to investigate the interaction between DNA and various proteins.

properties

CAS RN

138488-46-7

Product Name

3-((2-Aminoethyl)carbamoyl)psoralen

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-aminoethyl)-7-oxofuro[3,2-g]chromene-6-carboxamide

InChI

InChI=1S/C14H12N2O4/c15-2-3-16-13(17)10-6-9-5-8-1-4-19-11(8)7-12(9)20-14(10)18/h1,4-7H,2-3,15H2,(H,16,17)

InChI Key

FFJJCBRZBFYGKQ-UHFFFAOYSA-N

SMILES

C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN

Canonical SMILES

C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN

Other CAS RN

138488-46-7

synonyms

(ae)CP
3-((2-aminoethyl)carbamoyl)psoralen

Origin of Product

United States

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